3-(3-Chloro-2-methylphenyl)phenol
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Overview
Description
3-(3-Chloro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H11ClO It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-chloro-2-methylphenol is reacted with phenol in the presence of a base such as sodium hydroxide. The reaction typically requires heating to facilitate the substitution process.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-chloro-2-methylphenylboronic acid is coupled with phenol in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale nucleophilic aromatic substitution reactions. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phenolic structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: A simpler derivative with similar chemical properties but lacking the additional phenyl group.
4-Chloro-2-methylphenol: Another isomer with the chlorine atom in a different position, leading to different reactivity and applications.
2-Chloro-4-methylphenol: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
3-(3-Chloro-2-methylphenyl)phenol is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYPHFVCCCHDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683506 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-90-8 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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